1H-Benzo[d]imidazol-2-yl carbamate
Description
1H-Benzo[d]imidazol-2-yl carbamate is a benzimidazole derivative characterized by a carbamate (-OCONR2) functional group at the 2-position of the benzimidazole core. This scaffold is synthesized through coupling reactions, such as the condensation of 1H-benzo[d]imidazol-2-amine with carbonylating agents or via multi-step procedures involving alkylation and carbamate formation . Key applications include antioxidant and anti-tumoral activities. For example, methyl (1-benzoyl-5-(propylthio)-1H-benzo[d]imidazol-2-yl) carbamate demonstrated significant antioxidant properties in DPPH assays , while ethyl carbamate derivatives (e.g., RDS 60) exhibited anti-tumoral effects in vitro . The carbamate group enhances stability and modulates pharmacokinetic properties, making it a promising pharmacophore.
Properties
CAS No. |
138206-43-6 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl carbamate |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)13-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
KEBUEWXZQBMCNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)OC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)OC(=O)N |
Synonyms |
1H-Benzimidazol-2-ol,carbamate(ester)(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1H-benzimidazol-2-yl carbamate derivatives. For example:
- Study Findings : A derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity and potential for use in cancer therapies .
- Mechanism : The compound induces apoptosis in cancer cells, effectively suppressing tumor growth in vivo models .
Antibacterial Properties
Research has demonstrated that 1H-benzimidazol-2-yl carbamate derivatives possess antibacterial effects against various pathogens:
- Efficacy : A specific derivative showed a minimum inhibitory concentration (MIC) of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial activity .
- Broader Spectrum : Other derivatives have been effective against Gram-negative bacteria such as Escherichia coli, with MIC values ranging from 32 mg/mL to lower .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has also been explored:
- Inhibition Studies : Certain derivatives demonstrated inhibition of cyclooxygenase enzymes (COX), with IC50 values suggesting significant anti-inflammatory activity .
- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases.
Conventional Synthesis
Traditional methods involve multi-step reactions starting from simple benzimidazole precursors. These processes often require specific reagents and conditions that can complicate scalability.
Green Chemistry Approaches
Recent advancements have focused on environmentally friendly synthesis methods, utilizing microwave-assisted reactions or solvent-free conditions to enhance yield and reduce waste .
| Synthesis Method | Yield (%) | Environmental Impact |
|---|---|---|
| Conventional | 48% | Moderate |
| Microwave-Assisted | 87% | Low |
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro Morais et al. investigated the anticancer properties of novel benzimidazole derivatives. The results indicated that specific modifications to the benzimidazole ring significantly enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
Case Study 2: Antibacterial Activity
In a comparative study by Zhang et al., several benzimidazole derivatives were tested against a range of bacterial strains. The study concluded that specific structural modifications led to enhanced antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Comparison with Similar Compounds
Structural and Functional Diversity
Benzimidazole derivatives exhibit diverse biological activities depending on substituents and functional groups. Below is a comparative analysis of 1H-Benzo[d]imidazol-2-yl carbamate with key analogs:
Pharmacokinetic and Solubility Properties
- Carbamates : Enhanced stability but moderate solubility (log S: -3.2) .
- Amino acid derivatives: High water solubility due to ionic groups, enabling better bioavailability .
- Methylthio analogs : Improved lipophilicity (log P: 2.1) for membrane penetration .
Key Research Findings and Implications
Substituent-Driven Activity : The carbamate group confers antioxidant activity, while acrylic acid or indazole substituents enhance kinase inhibition .
Synthetic Flexibility : Copper-catalyzed and Ru-mediated reactions enable diverse functionalization .
Therapeutic Potential: Carbamates and oxo-butenoic acid derivatives are promising for oncology and virology, respectively .
Q & A
Q. What are the common synthetic routes for 1H-Benzo[d]imidazol-2-yl carbamate derivatives, and how do reaction conditions influence product selectivity?
Methodological Answer: Synthesis typically involves condensation reactions starting from precursors like 1H-benzo[d]imidazol-2-amine. Key methods include:
- CBr4-Catalyzed One-Pot Synthesis : Combining 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate and CBr4 in acetonitrile at 80°C yields N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives with 78% efficiency and high atom economy .
- Selective Pathways : Reaction of aromatic aldehydes with o-phenylenediamine in DMF/sulfur produces (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, while omitting sulfur in 1,4-dioxane yields quinoxaline derivatives .
- Oxidation Strategies : (1H-benzo[d]imidazol-2-yl)methanol can be oxidized to 1H-benzo[d]imidazole-2-carbaldehyde using Ru-based catalysts with H₂O₂ at 50°C or MnO₂ in ethanol .
Q. How can spectroscopic techniques confirm the structural integrity of this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Characteristic peaks include δ12.31 (S-H in benzimidazole-thiol intermediates) and δ151.93 (N=C-N in benzimidazole rings) .
- FTIR : Stretching bands at 3464 cm⁻¹ (N-H) and 2634 cm⁻¹ (S-H) confirm functional groups .
- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., m/z 202.21 for 1-Benzyl-1H-imidazole-2-carboxylic acid) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are recommended for analyzing the electronic properties and binding affinities of this compound derivatives in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and predict optoelectronic properties, as demonstrated for benzimidazole Schiff bases .
- Molecular Docking : For EGFR inhibition studies, dock 2-phenyl-1H-benzo[d]imidazole derivatives into the ATP-binding pocket (PDB: 1M17) using AutoDock Vina. Analyze binding poses and ΔG values to prioritize compounds .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to optimize lead compounds .
Q. How can researchers address discrepancies in catalytic efficiency when using different transition metal catalysts for synthesizing benzimidazole carbamates?
Methodological Answer:
- Mechanistic Studies : Compare Ru- and Mn-based catalysts for oxidizing (1H-benzo[d]imidazol-2-yl)methanol. Ru catalysts (e.g., [Ru(bpbp)(pydic)]) with H₂O₂ show higher selectivity (100% atom utilization) than MnO₂, which requires longer reaction times .
- Kinetic Analysis : Monitor reaction rates via HPLC to identify rate-limiting steps. For example, CBr4 accelerates C–N bond formation by stabilizing intermediates in one-pot syntheses .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance yields in copper-catalyzed three-component couplings involving sulfonyl azides and terminal alkynes .
Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives in anticancer research?
Methodological Answer:
- In Vitro Cytotoxicity Assays : Use MTT assays on head and neck squamous carcinoma cell lines (e.g., CAL-27) to measure IC₅₀ values. For example, ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate (RDS 60) showed dose-dependent growth inhibition .
- Enzyme Inhibition : Test α-glycosidase inhibition using yeast or rat intestinal enzymes. Derivatives like 2-(1-(1H-benzo[d]imidazol-2-yl)-2-phenylethyl)isoindoline-1,3-dione exhibit IC₅₀ < 10 µM .
- Apoptosis Markers : Perform flow cytometry (Annexin V/PI staining) to assess caspase-3 activation in treated cells .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation in multi-step benzimidazole syntheses?
Methodological Answer:
- Additive Screening : In CBr4-catalyzed reactions, additives like K2CO3 reduce side reactions (e.g., hydrolysis) by maintaining pH .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 110°C) in Pd-catalyzed cross-couplings minimizes decomposition of sensitive intermediates .
- Purification Protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 7:3) to separate regioisomers in N-sulfonylamidine syntheses .
Data Contradiction Analysis
Q. How should conflicting reports on the Stokes shift of benzimidazole-based optoelectronic materials be reconciled?
Methodological Answer:
- Spectroscopic Validation : Compare UV-Vis and fluorescence spectra of compounds like 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol (1) under standardized conditions (e.g., λex = 365 nm). Discrepancies may arise from solvent polarity or aggregation effects .
- Computational Modeling : Use TD-DFT to simulate electronic transitions. For example, nitrophenyl-substituted derivatives show red-shifted emissions due to enhanced π-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
